molecular formula C22H24N4O B7753673 5-amino-1-(4-butylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

5-amino-1-(4-butylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

Cat. No.: B7753673
M. Wt: 360.5 g/mol
InChI Key: QFUINTPUBGYNSJ-UHFFFAOYSA-N
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Description

5-amino-1-(4-butylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrrole ring, a benzimidazole moiety, and a butyl-substituted phenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-butylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Synthesis of the pyrrole ring: This step may involve the reaction of an appropriate amine with a diketone or an α,β-unsaturated carbonyl compound.

    Coupling reactions: The final step could involve coupling the benzimidazole and pyrrole intermediates, possibly through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzimidazole moiety.

    Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at the aromatic rings or the pyrrole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide, or other peroxides.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

5-amino-1-(4-butylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-butylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(4-phenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one: Lacks the butyl group, which might affect its solubility and biological activity.

    5-amino-1-(4-butylphenyl)-4-(1-ethylbenzimidazol-2-yl)-2H-pyrrol-3-one: Contains an ethyl group instead of a methyl group, potentially altering its chemical reactivity and pharmacokinetics.

Uniqueness

The presence of the butyl group and the specific substitution pattern in 5-amino-1-(4-butylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one may confer unique properties, such as enhanced lipophilicity, altered binding affinity to biological targets, and distinct pharmacological effects.

Properties

IUPAC Name

5-amino-1-(4-butylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-3-4-7-15-10-12-16(13-11-15)26-14-19(27)20(21(26)23)22-24-17-8-5-6-9-18(17)25(22)2/h5-6,8-13H,3-4,7,14,23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUINTPUBGYNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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